Indole-4-carboxylic acid
Overview
Description
Indole-4-carboxylic acid is a reagent used in chemical synthesis . It has been used in the synthesis of histamine H3 antagonists, hydroxamic acids inhibitors, HIV protease inhibitors, and SARS-CoV 3CL proinhibitors . Its molecular formula is C9H7NO2 and its molecular weight is 161.16 .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole-4-carboxamides are cleaved by an intracellular amidase of Mycobacterium liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase .Physical And Chemical Properties Analysis
Indole-4-carboxylic acid is a powder with a melting point of 213-214 °C (lit.) . The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .Scientific Research Applications
Synthesis and Chemical Properties:
- Indole-2-carboxylic acid, a related compound, is valuable for synthesizing pharmaceutically active agents. Researchers have developed various methods for its synthesis, focusing on environmental concerns and practical applications (Jiang et al., 2017).
- The hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, have been synthesized, shedding light on the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).
- Indole-N-carboxylic acids and indole-N-carboxamides are crucial in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles (Zeng et al., 2020).
Biological and Medicinal Applications:
- Indole-2-carboxylic acid derivatives have shown considerable attention for therapeutic applications. Their antibacterial and antifungal activities have been explored, comparing them with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
- Tryptophan derivatives, including methyl indole-4-carboxylate, are used as biological probes. Their fluorescent properties make them suitable for studying local protein environments (Huang et al., 2018).
- 3-Acylindole-2-carboxylic acid derivatives have been evaluated as inhibitors of cytosolic phospholipase A2, showing potential for enzyme inhibition (Lehr, 1997).
Electrochemical Applications:
- The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives were investigated. This study highlights the impact of the substituent position on the electrochemical properties of these polymer nanowires (Ma et al., 2015).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
1H-indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUJUFCRFUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344230 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-carboxylic acid | |
CAS RN |
2124-55-2 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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